1,6-Diazecine
Description
Historical Context and Significance of Diazecine Macrocycles
The study of macrocyclic compounds, which are large ring systems typically containing 12 or more atoms, gained significant momentum in the latter half of the 20th century. rsc.orgamericanpharmaceuticalreview.com Within this broad class, nitrogen-containing macrocycles, or azamacrocycles, have been a major focus of research due to their prevalence in nature and their versatile chemical properties. researchgate.netanalis.com.my Macrocyclic polyamines, in particular, have been a cornerstone of supramolecular chemistry since the 1960s, valued for their unique cavity structures that can be tailored in size, flexibility, and electron density. royalsocietypublishing.org
Diazecines, specifically the 10-membered ring systems containing two nitrogen atoms like 1,6-diazecine, are part of this important family. Early investigations into related structures include a 1970 report on a complex bridged dibenzodiazecine derivative, which highlighted the structural intricacies of these ten-membered rings. cdnsciencepub.com
The significance of diazecine macrocycles is rooted in their diverse applications. They serve as fundamental building blocks in coordination chemistry, acting as ligands that form stable complexes with various metal ions. bhu.ac.in These metal complexes have been investigated for a range of applications, including as models for metalloprotein active sites, catalysts, and materials with specific magnetic properties. bhu.ac.inontosight.ai For example, dinuclear copper(II) complexes based on a this compound framework have been studied for their potential catecholase activity. Furthermore, the this compound unit is a valuable scaffold in materials science for constructing advanced functional materials. ontosight.ai Research has shown its utility in creating chiral emitters for circularly polarized luminescence (CPL) applications by incorporating the diazecine ring into larger, nitrogen-annulated polycyclic aromatic hydrocarbon frameworks. researchgate.net
Overview of Macrocyclic Diamine Chemistry and its Heterocyclic Scope
Macrocyclic diamines are a subclass of macrocyclic polyamines that possess a wide and varied chemistry. Their synthesis is a key area of research, with several established strategies for constructing these large ring systems. A prevalent method is the [n+n] condensation reaction between a diamine and a dicarbonyl compound, such as a dialdehyde (B1249045), to form a macrocyclic imine (a Schiff base). nih.gov This reaction is often reversible, falling under the umbrella of dynamic covalent chemistry, which allows for thermodynamic control over the formation of the desired macrocycle. nih.gov The resulting imine can then be reduced to yield the more stable and flexible macrocyclic amine. researchgate.netnih.gov
To improve the efficiency and selectivity of macrocyclization, metal ions are frequently used as templates. kit.edu The metal ion coordinates to the donor atoms of the reactants, organizing them into a conformation that favors cyclization over polymerization, a phenomenon known as the kinetic template effect. bhu.ac.in The size of the metal ion can often direct the size of the resulting macrocyclic ring. bhu.ac.innih.gov Besides template synthesis, other modern synthetic methods, such as ring-closing metathesis (RCM), have been successfully employed to create complex macrocyclic diamine alkaloids. rsc.org
The heterocyclic scope of this compound is extensive, as the ten-membered ring often serves as a core component within larger, more complex molecular architectures. The versatility of the this compound framework allows it to be fused with various other heterocyclic and aromatic systems, leading to compounds with unique properties. For example, imidazole (B134444) rings can be fused to a this compound ring to create intricate ligands like "dimeim" (2,8-dimethyl-5,11-di-(dimethylethyleneamine) 1,4,5,6,7,10,11,12-octahydroimidazo(4,5-h)imidazo(4,5-c)(1,6)diazecine), which forms stable dinuclear metal complexes. ontosight.ai The diazecine ring can also be annulated with aromatic groups, as seen in dibenzo[c,h] researchgate.netCurrent time information in Bangalore, IN.diazecine derivatives, whose conformational properties have been a subject of detailed study. acs.org This ability to be incorporated into diverse and complex heterocyclic systems underscores the importance of the this compound motif in modern chemistry. cem.comurfu.rutohoku.ac.jp
Detailed Research Findings
The study of this compound and its derivatives has yielded specific insights into their synthesis and structural properties.
Synthesis of Chiral Dihydro researchgate.netCurrent time information in Bangalore, IN.diazecines
A 2019 study presented a method for synthesizing chiral dihydro researchgate.netCurrent time information in Bangalore, IN.diazecines from a protected 2,2′-diamino-1,1′-binaphthyl precursor. The cis and trans isomers were selectively obtained with high yields after deprotection.
| Compound | Overall Yield | Physical State | Melting Point (°C) |
|---|---|---|---|
| (Z)-11,12,15,16-Tetrahydrodinaphtho[2,1-b:1′,2′-d] researchgate.netCurrent time information in Bangalore, IN.diazecine (cis-1) | 58% | Colorless crystals | 184–185 |
| (E)-11,12,15,16-Tetrahydrodinaphtho[2,1-b:1′,2′-d] researchgate.netCurrent time information in Bangalore, IN.diazecine (trans-1) | 64% | Colorless crystals | 204–207 |
Conformational Analysis of a Dibenzo[c,h] researchgate.netCurrent time information in Bangalore, IN.diazecine Derivative
Dynamic NMR studies on 6,13-ditosyl-6,7,13,14-tetrahydro-5H,12H-dibenzo[c,h] researchgate.netCurrent time information in Bangalore, IN.diazecine revealed restricted rotation around the exocyclic N-S bond. The energy barrier for this process was quantified.
| Dynamic Process | Method | Free Energy of Activation (ΔG‡) |
|---|---|---|
| Restricted N-S bond rotation | 1H DNMR | 43.5 ± 0.5 kJ mol–1 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
294-13-3 |
|---|---|
Molecular Formula |
C8H8N2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
1,6-diazecine |
InChI |
InChI=1S/C8H8N2/c1-2-6-10-8-4-3-7-9-5-1/h1-8H |
InChI Key |
VVCZBEXRYPRWKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=CC=CN=C1 |
Origin of Product |
United States |
Synthetic Strategies for 1,6 Diazecine Ring Systems
Cyclization Methodologies
The formation of the 1,6-diazecine ring is primarily achieved through various cyclization strategies. These methods involve the intramolecular formation of the ten-membered ring from acyclic precursors.
Richman-Atkins Type Cyclizations
The Richman-Atkins cyclization is a powerful and widely utilized method for the synthesis of macrocyclic polyamines. royalsocietypublishing.orgsquarespace.comnih.gov This approach typically involves the reaction of a bis-sulfonamide salt with a bis-electrophile, such as a bis-tosylate or mesylate, in a polar aprotic solvent like dimethylformamide (DMF). squarespace.com The use of sulfonamide protecting groups, such as p-toluenesulfonamide (B41071) (tosyl) groups, serves multiple purposes. It increases the acidity of the N-H protons, facilitating deprotonation with mild bases, and the bulky nature of the protecting groups can pre-organize the acyclic precursor, favoring intramolecular cyclization over intermolecular polymerization, often negating the need for high-dilution conditions. squarespace.com
A modified approach utilizes β-trimethylsilylethanesulfonamides (SES-sulfonamides), which can undergo macrocyclization with dibromides and ditosylates under similar conditions. The advantage of the SES protecting group is its facile removal under mild conditions, which is particularly beneficial for the synthesis of labile polyazamacrocycles. squarespace.com
Table 1: Examples of Richman-Atkins Type Cyclization Conditions
| Sulfonamide Precursor | Electrophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| N,N'-ditosyl-1,6-diaminohexane | 1,4-butanediol ditosylate | K₂CO₃ or Cs₂CO₃ | DMF | 100 | - | royalsocietypublishing.org |
| N,N'-di-SES-1,6-diaminohexane | 1,4-butanediol dimesylate | K₂CO₃ | DMF | - | Good | squarespace.com |
Note: Specific yield for the this compound ring was not provided in the general discussion of the methodology.
Schiff Base Condensation Routes
Schiff base condensation, the reaction between an amine and a carbonyl compound, provides a direct route to imines (also known as Schiff bases). researchgate.netnih.gov In the context of this compound synthesis, a [2+2] condensation of a 1,6-diamine with a dicarbonyl compound could theoretically lead to the desired ten-membered ring system. This typically involves the reaction of a diamine with a dialdehyde (B1249045) or diketone under reflux conditions, often with a catalytic amount of acid. researchgate.net The initial condensation forms a di-imine macrocycle. Subsequent reduction of the imine bonds, for example using sodium borohydride (B1222165) (NaBH₄), would yield the saturated 1,6-diazecane ring. orientjchem.org
The success of this macrocyclization is dependent on the careful selection of reactants to favor the intramolecular cyclization over intermolecular polymerization.
Ring-Closing Metathesis (RCM) Approaches
Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of a wide variety of cyclic and macrocyclic compounds, including nitrogen-containing heterocycles. nih.govdrughunter.com This reaction utilizes transition metal catalysts, most notably ruthenium-based Grubbs-type catalysts, to facilitate the intramolecular coupling of two terminal alkenes with the concurrent liberation of ethylene. drughunter.com
For the synthesis of a this compound derivative, a suitable acyclic precursor would be a 1,6-diaminoalkane functionalized with terminal alkene moieties on each nitrogen atom. Subjecting this diene to RCM conditions would then lead to the formation of the ten-membered unsaturated ring. The choice of catalyst and reaction conditions, such as solvent and temperature, is crucial for achieving high yields and can influence the stereochemistry of the resulting double bond. nih.govrsc.org
Table 2: Key Parameters in RCM for Macrocyclization
| Catalyst Type | Common Solvents | Key Considerations | Reference |
| Grubbs' Catalysts (1st, 2nd, 3rd Gen) | Dichloromethane, Toluene | Catalyst loading, reaction concentration, temperature | drughunter.com |
| Hoveyda-Grubbs Catalysts | Dichloromethane, Toluene | Enhanced stability and activity | drughunter.com |
| Molybdenum-based Catalysts | Toluene | High E-selectivity in macrocyclic RCM | nih.gov |
Mannich Reaction-Based Syntheses
The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine. wikipedia.orgnih.gov This reaction forms a β-amino carbonyl compound known as a Mannich base. oarjbp.com While direct synthesis of the this compound ring using a classical Mannich reaction is not commonly reported, a double Mannich reaction could be envisioned. Such a reaction might involve a 1,6-diamine, two equivalents of formaldehyde, and a component with two acidic protons, leading to the formation of the ten-membered ring. The reaction conditions typically involve a protic solvent and can be acid or base-catalyzed. researchgate.net The synthesis of 1,5-benzodiazepine derivatives has been achieved through Mannich reactions, showcasing the utility of this method for constructing related medium-sized rings. nih.gov
Intramolecular Cyclization Pathways
Beyond the named reactions, other intramolecular cyclization strategies can be employed. A notable example is the stereocontrolled synthesis of 1,6-diazecanes via a tandem aza-Prins type dimerization and cyclization process. rsc.orgelsevierpure.com This reaction involves the dimerization of N-acyliminium ions with allylsilanes, followed by an intramolecular cyclization to form the ten-membered ring in a single step. rsc.orgresearchgate.net This method represents a novel approach for the direct synthesis of medium-sized nitrogen heterocycles and has been shown to be effective for the formation of 1,6-diazecane structures. rsc.org
Targeted Synthesis of Fused this compound Architectures
The synthesis of fused this compound architectures involves the construction of the diazecine ring as part of a larger, polycyclic system. These strategies often rely on multi-component reactions or cycloaddition processes.
For instance, the synthesis of fused heterocyclic systems can be achieved through one-pot, three-component reactions. An example is the synthesis of pyrimido[2,1-b] nih.govrsc.orgthiazine-dicarboxylates from the reaction of an isocyanide, dialkyl acetylenedicarboxylate, and a 2-amino-4H-1,3-thiazin-4-one derivative. nih.govsemanticscholar.org While not directly forming a this compound, this methodology demonstrates the power of multi-component reactions in building complex fused systems.
Another relevant strategy is the use of cycloaddition reactions to construct fused aromatic systems. For example, the synthesis of substituted dibenzothiophenes can be achieved through the cycloaddition of benzo[b]thiophene S,S-dioxide with various dienophiles. researchgate.net This approach could be conceptually adapted to create benzo-fused diazecine systems. Furthermore, dearomative [3 + 2] cycloaddition reactions of nitrobenzothiophenes with azomethine ylides have been developed to synthesize fused tricyclic pyrrole (B145914) derivatives, highlighting another advanced strategy for building complex heterocyclic frameworks. nih.gov
Reactivity Profiles and Reaction Mechanisms of 1,6 Diazecine
Electrophilic and Nucleophilic Reactions
Detailed studies on the electrophilic and nucleophilic reactions of the parent, unsubstituted 1,6-diazecine are not extensively documented in the available literature. However, research on its derivatives, particularly dihydro-1,6-diazecines, sheds light on the reactivity of the endocyclic olefinic bond and the nitrogen centers.
In the case of binaphthyl-supported dihydro- nih.govresearchgate.net-diazecines, the but-2-ene-1,4-diyl fragment within the ten-membered ring is the primary site of electrophilic attack, as detailed in the olefinic reactivity section. nih.gov Attempts at allylic substitution on these systems have been reported to be unsuccessful. nih.govdalalinstitute.com
The general mechanism for electrophilic aromatic substitution, which involves the attack of an electrophile on a π-system to form a resonance-stabilized carbocation (arenium ion), provides a framework for understanding potential reactions if this compound were to possess sufficient aromatic character. dalalinstitute.commasterorganicchemistry.com However, current research does not indicate that this compound or its simple derivatives undergo typical electrophilic aromatic substitution.
Similarly, nucleophilic substitution reactions typically involve a nucleophile replacing a leaving group on a substrate. encyclopedia.pubchemguide.co.uk In the context of this compound, such reactions would likely involve functionalized derivatives where a suitable leaving group is present on the carbon skeleton or at the nitrogen atoms.
Ring Transformations and Rearrangement Mechanisms
The this compound framework can undergo significant ring transformations and rearrangements, often influenced by the substituents on the nitrogen atoms. In studies of N-Boc-protected binaphthyl-supported dihydro- nih.govresearchgate.net-diazecines, participation of the proximate N-Boc group has been observed, leading to rearranged products. nih.govdalalinstitute.com
One notable transformation is a ring contraction. For instance, during the deprotection of a cis-epoxide derivative of a binaphthyl-supported dihydro- nih.govresearchgate.net-diazecine with trifluoroacetic acid (TFA), a ring contraction occurs to form a cyclic carbamate (B1207046). nih.gov This transformation is believed to proceed through the formation of a five-membered ring, which is generally kinetically favored over a six-membered ring. nih.gov
A similar rearrangement and ring contraction was observed during attempts to cleave the Boc groups from a brominated derivative of dihydro- nih.govresearchgate.net-diazecine, which resulted in the formation of a cyclic carbamate. nih.gov These rearrangements are often rationalized by the formation of cyclic onium ions, where the conformation of the substrate plays a crucial role in shielding the molecule from intermolecular reactions and favoring intramolecular attack by the Boc group. nih.gov
Table 1: Observed Ring Transformations in Dihydro-1,6-Diazecine Derivatives
| Starting Material | Reagent(s) | Transformation Type | Product(s) | Ref |
| cis-Epoxide of N-Boc-binaphthyl-supported dihydro-1,6-diazecine | TFA | Ring Contraction | Cyclic carbamate (5-membered ring) | nih.gov |
| Brominated N-Boc-binaphthyl-supported dihydro-1,6-diazecine | TFA | Rearrangement | Cyclic carbamate | nih.gov |
Olefinic Reactivity of Dihydro-1,6-Diazecines (e.g., epoxidation, dihydroxylation)
The olefinic double bond within dihydro-1,6-diazecine derivatives is a key site for chemical modifications. Research on binaphthyl-supported cis- and trans-dihydro- nih.govresearchgate.net-diazecines has demonstrated their reactivity towards common electrophilic reagents used for olefin functionalization. nih.govnih.gov
Epoxidation: Both cis- and trans-isomers of N-Boc-protected binaphthyl-supported dihydro- nih.govresearchgate.net-diazecines undergo epoxidation with meta-chloroperbenzoic acid (m-CPBA). nih.govnih.gov The reaction with the trans-isomer is notably faster, yielding the corresponding epoxide in high yield. nih.gov During prolonged reaction times, the formation of a hydroxyketone byproduct has been observed. nih.gov
Dihydroxylation: The dihydroxylation of these dihydro-1,6-diazecines has been successfully achieved using potassium osmate (K₂OsO₄) and N-methylmorpholine-N-oxide (NMO). nih.govnih.gov This reaction provides the corresponding diols, which can be subsequently deprotected to yield dihydroxydiamines. nih.gov The reaction is reported to be slow, requiring more than 48 hours for completion. nih.gov
Table 2: Olefinic Reactivity of Binaphthyl-Supported Dihydro-1,6-Diazecines
| Reaction Type | Reagent(s) | Substrate Isomer | Product(s) | Yield | Ref |
| Epoxidation | m-CPBA | cis | cis-Epoxide | 57% | nih.gov |
| Epoxidation | m-CPBA | trans | trans-Epoxide | 89% | nih.gov |
| Dihydroxylation | K₂OsO₄, NMO | cis & trans | Diols, Dihydroxydiamines (after deprotection) | Good | nih.gov |
Functionalization at Nitrogen Centers
The nitrogen atoms of the this compound ring are key handles for structural modification and functionalization. The secondary amine nature of the parent ring system allows for reactions such as N-alkylation and N-acylation, which are common for amines. researchgate.netnih.govorganic-chemistry.org
In the synthesis and reactivity studies of dihydro- nih.govresearchgate.net-diazecine derivatives, the nitrogen atoms are often protected to modulate reactivity and prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group. nih.gov These protecting groups can be introduced via N-allylation followed by ring-closing metathesis to form the dihydro-1,6-diazecine ring. nih.gov
The cleavage of these protecting groups represents a key step in the functionalization of the nitrogen centers, allowing for the introduction of other functional groups or for the use of the resulting secondary amines in further reactions. For example, the deprotection of N-Boc protected dihydro- nih.govresearchgate.net-diazecines can be achieved using trifluoroacetic acid (TFA), although this can sometimes lead to rearrangements as discussed previously. nih.gov
The synthesis of various N-substituted derivatives, such as those with methylsulfonyl groups, has also been reported, highlighting the versatility of the nitrogen centers for introducing a range of functionalities. nih.gov
Structural Elucidation and Conformational Analysis of 1,6 Diazecine
Spectroscopic Methodologies for Structural Characterization
Spectroscopic techniques are indispensable for elucidating the intricate structures of 1,6-diazecine and its derivatives in both solution and the solid state. These methods provide detailed information on connectivity, molecular geometry, and vibrational modes.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure and conformational preferences of this compound derivatives in solution. rsc.orgnih.gov Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom. For instance, in binaphthyl-supported dihydro koreascience.krnih.govdiazecines, distinct signals in the ¹H and ¹³C NMR spectra allow for the unambiguous assignment of the cis and trans isomers. nih.gov The chemical shifts (δ) and coupling constants (J) offer insights into the spatial relationships between atoms. nih.govnih.gov
Dynamic NMR (DNMR) spectroscopy has been specifically employed to study the conformational equilibria in these systems. rsc.orgrsc.org Studies on 6,13-ditosyl-6,7,13,14-tetrahydro-5H,12H-dibenzo[c,h] koreascience.krnih.govdiazecine revealed that restricted rotation around the exocyclic N-S bond becomes slow on the NMR timescale at temperatures between 200–300 K. rsc.org This dynamic process allowed for the calculation of the free energy of activation (ΔG‡), which was determined to be 43.5 ± 0.5 kJ mol⁻¹. rsc.org Such studies demonstrate that the conformation observed in the solid state is often the preferred one in solution. rsc.orgrsc.org Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are crucial for elucidating the structures of more complex derivatives, especially when multiple substitution patterns are possible. nih.gov
Table 1: Selected ¹H and ¹³C NMR Data for this compound Derivatives
| Compound | Solvent | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) | Reference |
|---|---|---|---|---|
| (E)-11,12,15,16-Tetrahydrodinaphtho [2,1-b:1′,2′-d] koreascience.krnih.govdiazecine (trans-1) | CDCl₃ | 7.99 (d, J = 8.8 Hz, 2H); 7.91 (d, J = 8.2 Hz, 2H); 7.48 (d, J = 8.8 Hz; 2H); 7.43 (ddd, J = 8.2, 6.5, 1.7 Hz, 2H); 7.31 (ddd, J = 8.4, 6.6, 1.3 Hz, 2H); 7.27 (dm, J = 8.4 Hz, 2H); 4.67–4.76 (m, 2H); 3.42 (dm, J = 13.1 Hz, 2H); 3.22 (dm, J = 13.1 Hz, 2H); ~2.8 (br. s, 2H) | 144.5 (C); 133.6 (C); 130.8 (C); 129.6 (CH); 128.7 (C); 128.3 (CH); 127.8 (CH); 127.3 (CH); 126.6 (CH); 125.0 (CH); 124.9 (CH); 52.2 (CH₂) | nih.gov |
| (Z)-11,12,15,16-Tetrahydrodinaphtho[2,1-b:1′,2′-d] koreascience.krnih.govdiazecine (cis-1) | CDCl₃ | 7.90 (d, J = 8.7 Hz, 2H); 7.82 (br. d, J = 8.0 Hz, 2H); 7.35 (d, J = 8.8 Hz, 2H); 7.29 (ddd, J = 8.1, 6.6, 1.5 Hz, 2H); 7.21 (ddd, J = 8.5, 6.6, 1.4 Hz, 2H); 7.17 (dm, J = 8.5 Hz, 2H); 5.92–6.00 (m, 2H); 3.73–3.91 (m, 4H); 3.30 (br. s, 2H) | 145.8 (C); 134.0 (C); 132.7 (CH); 129.7 (CH); 129.3 (C); 128.1 (CH); 126.7 (CH); 125.4 (CH); 123.2 (CH); 118.5 (CH); 117.7 (C); 45.1 (CH₂) | nih.gov |
| N,N′-Dibenzyl-1,4,2,6-thioxodiazine 1,1-Dioxide | CDCl₃ | 4.55 (s, 4H), 4.86 (s, 4H), 7.25-7.38 (m, 10H) | 51.35, 80.78, 128.29, 128.78, 128.90, 135.26 | koreascience.kr |
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. mt.comedinst.com These two methods are complementary; for a vibration to be IR active, it must induce a change in the molecule's dipole moment, whereas for it to be Raman active, a change in polarizability is required. jchps.com
Mass spectrometry (MS) is a fundamental analytical technique used to confirm the molecular weight and elemental composition of newly synthesized compounds. mdpi.com High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it provides highly accurate mass measurements that can definitively establish the molecular formula of a this compound derivative. nih.gov For example, the calculated HRMS value for the protonated molecule [M+H]⁺ of (E)-11,12,15,16-Tetrahydrodinaphtho[2,1-b:1′,2′-d] koreascience.krnih.govdiazecine was found to be 337.1698, which matched the experimentally found value of 337.1696, confirming the formula C₂₄H₂₁N₂. nih.gov Similarly, the molecular formula of a cis-N-mesyl protected derivative was confirmed as C₂₆H₂₄N₂O₄S₂ by finding a molecular ion peak [M]⁺ at m/z 492.1168, which was in close agreement with the calculated value of 492.1178. nih.gov Electron ionization (EI) is a common MS technique that can also provide structural information through the analysis of fragmentation patterns. nist.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. rsc.orgnih.gov This technique has been extensively used to characterize various this compound derivatives, confirming their molecular structure and providing unambiguous insight into their preferred solid-state conformations. nih.govrsc.org
Crystal structure analyses have shown that the ten-membered this compound ring can adopt several conformations. nih.goviucr.orgiucr.org In diimidazo[c,h] koreascience.krnih.govdiazecine derivatives, the ring commonly adopts a chair conformation. nih.goviucr.orgiucr.org For example, the structure of 5,11-Diisopropyl-2,8-dimethyl-1H,7H-diimidazo[c,h] koreascience.krnih.govdiazecine dihydrate shows a chair-type conformation for the 10-membered ring, which is generated by an inversion center. nih.goviucr.org Another study on a related diimidazo derivative described the conformation as a boat-chair-boat. iucr.org The crystal structure of 6,13-ditosyl-6,7,13,14-tetrahydro-5H,12H-dibenzo[c,h] koreascience.krnih.govdiazecine also provided crucial data, illustrating the spatial relationship between the tosyl groups and the annelated benzene (B151609) rings. rsc.orgrsc.org In a comprehensive study on binaphthyl-supported dihydro koreascience.krnih.govdiazecines, X-ray structure analyses were obtained for thirteen different compounds, including precursors and final products. nih.gov
Table 2: Selected X-ray Crystallographic Data for this compound Derivatives
| Compound | Formula | Crystal System | Unit Cell Parameters | Ring Conformation | Reference |
|---|---|---|---|---|---|
| 5,11-Diisopropyl-2,8-dimethyl-1H,7H-diimidazo[c,h] koreascience.krnih.govdiazecine dihydrate | C₁₈H₃₀N₆·2H₂O | Orthorhombic | a = 12.571 Å, b = 14.665 Å, c = 10.877 Å | Chair | nih.gov |
| [μ-2,8-Dimethyl...diacetato]bis[diaquanitratocopper(II)] trihydrate | [Cu₂(C₁₆H₂₀N₆O₄)(NO₃)₂(H₂O)₄]·3H₂O | - | Cu···Cu separation = 7.3580 Å and 7.3341 Å | Chair | iucr.org |
| 2,8-Dimethyl-5,11-bis[3-(methylsulfanyl)propyl]- 1H,7H-diimidazo[c,h] koreascience.krnih.govdiazecine | C₂₀H₃₄N₆S₂ | Tetragonal | - | Boat-Chair-Boat | iucr.org |
Conformational Dynamics and Ring Inversion Studies
The ten-membered ring of this compound possesses significant conformational flexibility, allowing it to adopt various low-energy conformations and to undergo ring inversion processes. kobv.denih.gov The study of these dynamics is crucial for understanding the molecule's interactions and reactivity.
Dynamic NMR (DNMR) has been a key technique for investigating these processes in solution. rsc.orgrsc.org The study of N-tosylated dibenzo[c,h] koreascience.krnih.govdiazecines showed that steric hindrance is a major contributor to the rotational barrier around the exocyclic N-S bond. rsc.org The X-ray crystal structure analysis suggested that the influence of N-inversion on this particular barrier is negligible. rsc.orgrsc.org The conformation in the solid state was found to be the most stable one in solution as well. rsc.orgrsc.org
In the solid state, X-ray crystallography can also provide clues about conformational dynamics. iucr.org For example, the crystal structure of 2,8-Dimethyl-5,11-bis[3-(methylsulfanyl)propyl]-1H,7H-diimidazo[c,h] koreascience.krnih.govdiazecine revealed that the 3-(methylsulfanyl)propyl side chain was disordered over two sites with different conformations, indicating conformational flexibility even within the crystal lattice. iucr.org The central diazecine ring itself was observed in a boat-chair-boat conformation. iucr.org The common observation of a chair conformation in several diimidazo[c,h] koreascience.krnih.govdiazecine derivatives suggests this is a particularly stable arrangement for this fused ring system. nih.goviucr.org
Chirality and Stereochemical Aspects in this compound Derivatives
Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical aspect of stereochemistry. sydney.edu.auyoutube.com In this compound derivatives, chirality can arise from multiple sources, including the presence of traditional stereogenic centers (a carbon atom with four different substituents) or from axial or helical chirality imposed by the conformation of the macrocyclic ring. nih.govresearchgate.net
A short synthetic route has been developed for chiral diaza-macrocycles based on the 1,1'-binaphthyl skeleton, yielding both cis- and trans-dihydro koreascience.krnih.govdiazecines. nih.gov In this case, the chirality originates from the axially chiral 2,2′-diamino-1,1′-binaphthyl unit. nih.govnih.gov
More recently, the this compound ten-membered ring itself has been utilized as a source of chirality. nih.govresearchgate.net A dimerized nitrogen-annulated perylene (B46583) (DNP-DA) containing a this compound substructure was shown to exhibit helical chirality. researchgate.netresearchgate.net This work demonstrates the potential of using the this compound framework as a chiral unit to construct materials with specific chiroptical properties, such as circularly polarized luminescence (CPL). nih.govresearchgate.net The chirality in DNP-DA arises from the twisted conformation of the ten-membered ring, which creates a stable helical structure. researchgate.netresearchgate.netresearcher.life
Computational and Quantum Chemical Investigations of 1,6 Diazecine
Density Functional Theory (DFT) Applications in Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like atoms and molecules. wikipedia.org It has been widely applied to study the properties of various organic compounds. ajchem-a.comnih.gov For derivatives of 1,6-diazecine, DFT calculations, often using the B3LYP functional with basis sets like 6-31G* or 6-311+G(d,p), have been instrumental in optimizing molecular geometries and understanding their structural nuances. researcher.lifersc.orgmdpi.com
For instance, DFT has been used to confirm the expected boat-chair-boat conformation of the diazecine ring. researcher.life The choice of the functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for obtaining results that are in good agreement with experimental data. mdpi.com These calculations are not only predictive but also help in rationalizing the outcomes of chemical reactions by providing a detailed picture of the molecular structure. researcher.life
Molecular Dynamics Simulations of this compound Systems
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. matlantis.com These simulations have become a vital tool in understanding the conformational dynamics of complex molecular systems, including those involving this compound derivatives. dovepress.commdpi.com By simulating the system for nanoseconds or even microseconds, researchers can observe conformational changes and intermolecular interactions that are critical for the molecule's function. matlantis.comnih.gov
Analysis of Electronic Structure (HOMO-LUMO, Molecular Electrostatic Potential)
The electronic properties of this compound and its derivatives are key to understanding their reactivity and potential applications. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this analysis, as they represent the molecule's ability to donate and accept electrons, respectively. thaiscience.info The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
DFT calculations are commonly employed to determine the HOMO-LUMO energies and visualize their spatial distribution. ajchem-a.comaimspress.com For example, in a dimerized nitrogen-annulated perylene (B46583) synthesized from this compound, DFT calculations at the PBE0/6-31G(d) level were used to compute the HOMO and LUMO energy levels. researchgate.net
The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution within a molecule and is used to predict sites for electrophilic and nucleophilic attack. nih.govresearchgate.netku.edu.np The MEP map highlights regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). ku.edu.np
Below is a table summarizing typical electronic properties that can be calculated for a this compound derivative.
| Property | Typical Calculated Value/Information | Significance |
| HOMO Energy | Calculated in electron volts (eV). For a DNP-DA derivative, this was calculated using PBE0/6-31G(d). researchgate.net | Represents the electron-donating ability of the molecule. |
| LUMO Energy | Calculated in electron volts (eV). For a DNP-DA derivative, this was calculated using PBE0/6-31G(d). researchgate.net | Represents the electron-accepting ability of the molecule. |
| HOMO-LUMO Energy Gap | The difference between LUMO and HOMO energies in eV. | Indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net |
| Molecular Electrostatic Potential (MEP) | A 3D map showing regions of positive and negative electrostatic potential. | Predicts reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.netku.edu.np |
Theoretical Prediction of Spectroscopic Signatures
Computational methods, particularly time-dependent DFT (TD-DFT), are invaluable for predicting and interpreting the spectroscopic properties of molecules. nih.govnih.gov These calculations can predict electronic absorption spectra (UV-Vis), which correspond to electronic transitions between molecular orbitals. ku.edu.np
For derivatives of this compound, TD-DFT calculations can help assign the observed absorption bands to specific electronic transitions, providing a deeper understanding of the molecule's photophysical properties. nih.gov For instance, the electronic transitions, absorption wavelengths, excitation energies, and oscillator strengths can be calculated to build a theoretical spectrum that can be compared with experimental data. researchgate.net This synergy between theoretical predictions and experimental measurements is crucial for characterizing new materials.
The following table outlines the types of spectroscopic data that can be predicted theoretically.
| Spectroscopic Signature | Computational Method | Information Obtained |
| UV-Vis Absorption | TD-DFT | Predicts absorption wavelengths (λmax), excitation energies, and oscillator strengths, corresponding to electronic transitions between orbitals. researchgate.netku.edu.np |
| Infrared (IR) Spectra | DFT | Calculates vibrational frequencies and intensities, which can be compared with experimental FT-IR spectra to identify functional groups and conformations. |
| NMR Chemical Shifts | DFT (GIAO method) | Predicts the chemical shifts of different nuclei (e.g., ¹H, ¹³C), aiding in the structural elucidation of the molecule. |
Reaction Pathway Energetics and Transition State Analysis
Understanding the mechanism of a chemical reaction involves identifying the transition states and calculating the energy barriers associated with different reaction pathways. savemyexams.com Computational chemistry provides the tools to explore these aspects in detail. For reactions involving the formation or transformation of the this compound ring, DFT calculations can be used to locate transition state structures and compute their energies.
The difference in energy between the reactants and the transition state gives the activation energy, which is a key factor in determining the reaction rate. savemyexams.com By mapping out the potential energy surface, chemists can predict the most likely reaction pathway and understand the stereochemical outcome of a reaction. researcher.lifelatrobe.edu.au For example, computations can predict the energetic preference for a specific transition state geometry, which in turn explains the observed stereochemistry of the reaction product. researcher.life This predictive capability is essential for designing efficient synthetic routes to new this compound-based compounds.
Coordination Chemistry and Ligand Properties of 1,6 Diazecine
Design and Synthesis of 1,6-Diazecine-based Ligands
The synthesis of this compound-based ligands often involves the condensation of a suitable diamine with a dicarbonyl compound. For instance, a ligand featuring a [(1Z,3Z)-2,3-diphenyl-5,6,7,8,9,10-hexahydro-1,4-diazecine] core has been synthesized through the condensation of benzil (B1666583) and hexamethylenediamine. ajol.infoajol.info This approach allows for the introduction of various substituents on the diazecine backbone, thereby tuning the steric and electronic properties of the resulting ligand.
A significant area of research has been the design and synthesis of chiral this compound-based ligands for asymmetric catalysis. These ligands often incorporate chiral motifs, such as binaphthyl units, to create a stereochemically defined environment around the metal center. The synthesis of such ligands can be achieved through multi-step procedures involving the reaction of a chiral diamine with appropriate electrophiles.
Formation and Characterization of Transition Metal Complexes (e.g., Copper, Iron, Nickel, Zinc)
This compound-based ligands readily form complexes with a variety of transition metals, including copper, iron, nickel, and zinc. The coordination geometry of these complexes is highly dependent on the nature of the metal ion, the specific ligand used, and the reaction conditions.
Copper Complexes: Dinuclear copper(II) complexes of this compound-based ligands have been extensively studied. For example, a dicopper(II) complex with a ligand derived from 2,8-dimethyl-5,11-di-(dimethylethyleneamine) 1,4,5,6,7,10,11,12-octahydroimidazo [4,5-h] imidazo (B10784944) [4,5-c] acs.orgresearchgate.netdiazecine has been synthesized and characterized. researchgate.net X-ray crystallographic studies of these complexes often reveal a chair conformation for the central this compound ring. researchgate.net The copper ions are typically coordinated to the nitrogen atoms of the diazecine ring and other donor atoms present in the ligand side chains, as well as to solvent molecules or counter-ions.
Iron Complexes: The synthesis of iron complexes with this compound-based ligands has been reported. For instance, an iron(II) complex with a Schiff base ligand derived from p-anisaldehyde has been prepared and characterized. philarchive.org The characterization of these complexes often involves spectroscopic techniques such as IR and UV-Vis, which provide information about the coordination environment of the iron center.
Nickel Complexes: Nickel(II) complexes of ligands containing a diazecine or a related macrocyclic framework have been synthesized and structurally characterized. For example, a nickel(II) complex with a ligand incorporating a 1,4-diazecine ring, an isomer of this compound, has been prepared. ajol.infoajol.info The synthesis of nickel(II) complexes with Schiff base ligands often results in square planar or octahedral geometries around the nickel center, as determined by techniques like single-crystal X-ray diffraction. nih.gov
Zinc Complexes: Dinuclear zinc(II) complexes with this compound-based ligands have been investigated for their catalytic activity. acs.orgresearchgate.net These complexes are often prepared by reacting the ligand with a suitable zinc salt. Spectroscopic and potentiometric studies are employed to characterize these complexes in solution and to determine their stability and speciation.
Catalytic Applications of this compound Metal Complexes
The metal complexes of this compound have shown promise in various catalytic applications, particularly in the fields of homogeneous and asymmetric catalysis. The ability to fine-tune the ligand structure allows for the optimization of the catalytic performance of the corresponding metal complexes.
Homogeneous Catalysis
Dinuclear copper(II) and zinc(II) complexes of this compound and related macrocycles have been explored as catalysts for the hydrolysis of phosphate (B84403) esters, mimicking the function of metalloenzymes. acs.orgacs.orgresearchgate.net The catalytic activity of these complexes is influenced by the distance between the metal centers and the coordination environment. For example, dinuclear zinc(II) complexes have been shown to be effective catalysts for the cyclization of 2-hydroxypropyl aryl phosphate RNA models. acs.org The catalytic efficiency is dependent on the pH of the medium, with the deprotonated form of the complex often being the more active species. The table below summarizes the catalytic activity of a dinuclear Zn(II) complex in the cyclization of various 2-hydroxypropyl aryl phosphate substrates.
| Substrate | kcat/KM (M⁻¹s⁻¹) | Rate Acceleration (vs. methoxide (B1231860) reaction) |
|---|---|---|
| 4a | 2.75 x 10⁵ | 1.0 x 10⁸ |
| 4g | 2.3 x 10⁴ | 4.0 x 10⁹ |
Data sourced from a study on the catalytic cyclization of 2-hydroxypropyl aryl phosphate RNA models by a dinuclear Zn(II) complex. acs.org
Asymmetric Catalysis and Enantioselective Transformations
Chiral this compound-based ligands have been employed in asymmetric catalysis, particularly in copper-catalyzed reactions. The use of these ligands can lead to high levels of enantioselectivity in various transformations. For instance, chiral N-heterocyclic carbene (NHC)-copper(I) complexes, some of which are based on chiral backbones that can be related to diazecine frameworks, have been used in the conjugate addition of Grignard reagents to cycloalkenones, achieving high yields and enantiomeric excesses. beilstein-journals.org The following table presents data on the enantioselective conjugate addition of Grignard reagents to cyclohexenones catalyzed by a chiral NHC-copper complex.
| Substrate | Grignard Reagent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 3-methylcyclohexenone | EtMgBr | 99 | 80 |
| 3-ethylcyclohexenone | MeMgBr | 98 | 75 |
Data represents the application of a chiral NHC-copper(I) complex in the conjugate addition to cyclohexenones. beilstein-journals.org
Mechanistic Studies in Catalytic Cycles
Understanding the mechanism of catalysis is crucial for the rational design of more efficient catalysts. Mechanistic studies on the catalytic activity of this compound metal complexes have provided insights into the reaction pathways. For example, in the catecholase activity of dinuclear copper(II) complexes, mechanistic investigations suggest that the reaction can proceed through different pathways, including the formation of a Cu(I)-semiquinonate intermediate. researchgate.net Kinetic studies, along with product analysis and spectroscopic monitoring of the reaction, are key tools in elucidating these mechanisms. For the hydrolysis of phosphate esters by dinuclear zinc(II) complexes, the proposed mechanism often involves the activation of a water molecule by one of the zinc ions, which then acts as a nucleophile. nih.gov
Supramolecular Assembly with Metal Centers
The ability of this compound-based ligands to coordinate to metal ions can be exploited to construct complex supramolecular architectures. encyclopedia.pubmdpi.com The directionality of the coordination bonds, along with other non-covalent interactions such as hydrogen bonding and π-π stacking, can lead to the formation of discrete molecular cages, grids, or extended polymeric structures. numberanalytics.comrsc.org The design of the ligand, including the placement and nature of the coordinating groups, plays a critical role in determining the final supramolecular structure. For instance, the use of photoswitchable diazocine-based ligands, which are structurally related to this compound, has been shown to allow for the light-controlled assembly and disassembly of cage-type complexes. Metal ions act as the nodes in these assemblies, connecting the ligand building blocks in a predictable manner. nih.gov The resulting supramolecular structures can have potential applications in areas such as molecular recognition, sensing, and catalysis.
Derivatization and Structural Modification of 1,6 Diazecine
Synthesis of Substituted 1,6-Diazecines
The introduction of substituents onto the 1,6-diazecine ring is a key strategy for modulating its chemical and physical properties. Various synthetic methodologies have been developed to achieve this, allowing for the preparation of a range of derivatives.
One notable approach involves the synthesis of chiral dihydro scripps.eduresearchgate.netdiazecines from protected 2,2′-diamino-1,1′-binaphthyl. nih.gov This method allows for the selective formation of both cis- and trans-olefins through twofold N-allylation followed by ring-closing metathesis (RCM), or by bridging the binaphthyl precursor with trans-1,4-dibromo-2-butene. nih.gov Subsequent deprotection yields the target dihydro scripps.eduresearchgate.netdiazecines. nih.gov For instance, the synthesis of (Z)-11,12,15,16-Tetrahydrodinaphtho[2,1-b:1′,2′-d] scripps.eduresearchgate.netdiazecine (cis-1 ) and its trans isomer has been successfully demonstrated. nih.gov
Another strategy focuses on the synthesis of unsymmetrically substituted dibenzo[b,f] scripps.eduaip.orgdiazocine-6,12(5H,11H)-diones, which can be considered analogues of this compound derivatives. This is achieved through a three-step method starting from substituted isatoic anhydrides and 2-aminobenzoic acids. mdpi.com The resulting compounds can be further modified through N-alkylation and N-acetylation. mdpi.com
Furthermore, the synthesis of pyrimidine-embedded medium-sized rings, including derivatives that can be related to the this compound structure, has been explored through ring-expansion strategies. mdpi.com These methods often involve the cleavage of C-N or N-N bonds in precursor molecules to construct the desired medium-sized ring. mdpi.com
The following table summarizes selected examples of synthesized substituted this compound derivatives and their precursors.
| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
| Protected 2,2′-diamino-1,1′-binaphthyl | 1. N-allylation2. Ring-closing metathesis3. Deprotection | cis- and trans-dihydro scripps.eduresearchgate.netdiazecines | 58-64 (overall) | nih.gov |
| Isatoic anhydrides and 2-aminobenzoic acids | Three-step synthesis | Unsymmetrically substituted dibenzo[b,f] scripps.eduaip.orgdiazocine-6,12(5H,11H)-diones | Not specified | mdpi.com |
| N-quaternized key intermediate | Base (t-BuOK) | Pyrimidine-fused medium-sized rings | Not specified | mdpi.com |
| 2-(2-Aminobenzamido)benzoic acid methyl esters | Sodium hydride, THF, reflux | Dibenzo[b,f] scripps.eduaip.orgdiazocine-6,12(5H,11H)-diones | Not specified | mdpi.com |
Annulation Strategies for Fused Ring Systems
Annulation, the process of building a new ring onto an existing molecule, is a powerful tool for creating complex, polycyclic architectures based on the this compound framework. scripps.edu These strategies are critical for extending the π-system and generating novel heterocyclic systems with unique properties.
One approach to annulated ten-membered diaza-heterocycles involves the expansion of a smaller, pre-formed ring system. For example, 1-alkyl substituted 1-phenylethynyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines have been shown to undergo expansion in protic solvents to yield 8-alkylidene-6-phenyl-1,2,3,8-tetrahydropyrrolo[1,2-d] scripps.edunih.govdiazecines. aip.org This transformation is triggered by an alkyne and involves a sequence of cleavage and cyclization reactions. aip.org
The Diels-Alder reaction represents another significant annulation strategy. While intramolecular Diels-Alder reactions are generally favorable for forming 6-5 and 6-6 fused ring systems, their application to form medium-sized rings like this compound can be less favorable. vanderbilt.edu However, the development of tandem bis-annulations has enabled the assembly of various bicyclic systems.
The synthesis of fused pyrimido[4,5-b] scripps.edunih.govdiazocine rings has been achieved through the condensation of 5,6-diaminouracil (B14702) with phthalic anhydride.
The following table highlights different annulation strategies for creating fused ring systems related to this compound.
| Starting Material | Reaction Type | Resulting Fused System | Reference |
| 1-Alkyl substituted 1-phenylethynyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines | Alkyne-triggered ring expansion | Pyrrolo[1,2-d] scripps.edunih.govdiazecines | aip.org |
| 5,6-Diaminouracil and phthalic anhydride | Condensation | Pyrimido[4,5-b] scripps.edunih.govdiazocine |
Peripheral Functionalization for Tunable Properties
Peripheral functionalization involves the introduction of specific functional groups at the periphery of the this compound ring system. This strategy is essential for fine-tuning the electronic properties, solubility, and reactivity of the molecule.
A notable example is the functionalization of a cyclopenta-fused perylene (B46583) system that incorporates a this compound ten-membered ring. researchgate.net The introduction of alkyl or aryl groups at the amine sites can significantly improve solubility. researchgate.net Furthermore, regioselective bromination at the peri-positions of the perylene core allows for subsequent cross-coupling reactions, enabling the attachment of various functional moieties. researchgate.net This approach has been used to create novel rylene building blocks with tailored properties.
The modification of dibenzo[b,f] scripps.eduaip.orgdiazocine-6,12(5H,11H)-diones through post-cyclization reactions with alkylating or acylating agents is another effective method for peripheral functionalization. This allows for the expansion of structural diversity and potential applications of these molecules.
The following table provides examples of peripheral functionalization strategies applied to systems containing a this compound or related ring.
| Core Structure | Functionalization Method | Introduced Functional Groups | Purpose of Functionalization | Reference |
| Cyclopenta-fused perylene with this compound ring | Alkylation of amine sites | Alkyl/Aryl groups | Improve solubility | researchgate.net |
| Cyclopenta-fused perylene | Regioselective bromination and cross-coupling | Various functional moieties | Create novel rylene building blocks | researchgate.net |
| Dibenzo[b,f] scripps.eduaip.orgdiazocine-6,12(5H,11H)-diones | Alkylation/Acylation | Alkyl/Acyl groups | Expand structural diversity |
Advanced Applications of 1,6 Diazecine Based Architectures
Applications in Materials Science
The inherent structural features of the 1,6-diazecine ring have been harnessed to create novel materials with tailored optical and electronic properties.
Chiral Emitters and Circularly Polarized Luminescence (CPL) Materials
The this compound moiety can serve as a chiral unit for the construction of materials that exhibit circularly polarized luminescence (CPL). nih.gov CPL materials are of significant interest for their potential applications in 3D displays, information storage, and spintronics. researchgate.net The development of efficient CPL emitters often focuses on optimizing the luminescence dissymmetry factor (g_lum) and the photoluminescence quantum yield (Φ_PL). researchgate.net
A notable example is the dimerization of nitrogen-annulated perylene (B46583) (NP) to create a molecule, DNP-DA, which features a this compound ten-membered ring substructure. nih.gov This architectural feature induces helical chirality within the molecule. nih.govresearchgate.net The resulting DNP-DA demonstrates a moderate dissymmetry factor and expanded conjugation. nih.gov Specifically, DNP-DA has been reported as a nitrogen-perylene based CPL emitter with a g_lum value of approximately 6×10⁻³. nih.govresearchgate.net The synthesis of such molecules through a straightforward amination-cross coupling sequence highlights the potential of using this compound as a foundational chiral unit for creating CPL-active materials. nih.gov
| Compound | Key Structural Feature | Chiroptical Property | g_lum Value |
| DNP-DA | This compound ten-membered ring | Helical Chirality, CPL | ~ 6×10⁻³ |
Development of Nanographene Structures
The synthesis of nanographenes, which are nanometer-sized fragments of graphene, is a significant area of materials science. nagoya-u.ac.jp The properties of these materials are highly dependent on their specific structure, including their width, length, and edge features. nagoya-u.ac.jp
In this context, this compound-containing structures have been utilized in the creation of larger, complex nanostructures. For instance, a wavy-structured nanographene has been synthesized from a dimer of a small, electron-rich molecular bowl that incorporates nitrogen atoms. researchgate.netresearchgate.net This molecular bowl, which can be seen as a nitrogen-doped end-cap of C70, is created by introducing two pyrrole (B145914) rings at the armchair edges of perylene. researchgate.netresearchgate.net The dimer of this bowl, which contains the this compound framework, demonstrates notable electronic properties, including two continuous and reversible oxidation processes and a highly stable dication under ambient conditions. researchgate.netresearchgate.net This work underscores the potential of using this compound-based precursors for the fabrication of advanced nanographene structures with unique and desirable characteristics. researchgate.netresearchgate.net
Potential in Pyroelectric and Ferroelectric Systems
Pyroelectric and ferroelectric materials exhibit spontaneous electric polarization and have applications in sensors, memory devices, and energy harvesting. youtube.compurdue.edu The arrangement of molecules in a crystalline solid plays a crucial role in determining these properties.
A butyl-substituted molecular bowl, which is a precursor to the nanographene dimer mentioned above and contains a nitrogen-doped structure related to the this compound framework, forms unusual polar crystals. researchgate.netresearchgate.net In these crystals, all the molecular bowls are oriented in the same direction. researchgate.netresearchgate.net This uniform alignment suggests potential for the material to exhibit pyroelectric or ferroelectric behavior. researchgate.netresearchgate.net While this is an early indication, it points towards a promising direction for designing new organic pyroelectric and ferroelectric materials based on architectures derived from this compound.
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of complex, self-assembled structures. thno.orgmdpi.com Host-guest chemistry, a central concept in this field, involves the binding of a "guest" molecule within the cavity of a "host" molecule. nih.govnih.gov
The this compound substructure can influence the supramolecular behavior of larger molecules. For example, the DNP-DA molecule, with its this compound-induced helical structure, exhibits supramolecular interactions with acceptor molecules. nih.govresearchgate.net Furthermore, the electron-rich molecular bowls derived from nitrogen-doped perylene show a strong binding affinity for fullerene molecules like C70. researchgate.netresearchgate.net Specifically, a butyl-substituted version of this bowl forms a sandwich structure with C70, demonstrating its capacity as a host for guest molecules. researchgate.net These examples highlight how the incorporation of the this compound motif can be used to engineer molecules with specific host-guest recognition properties.
Role as Chemical Scaffolds in Synthetic Methodologies
A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. cam.ac.uk Diazine-containing heterocycles, including pyridazine, pyrimidine, and pyrazine, are considered "privileged scaffolds" in medicinal chemistry due to their widespread presence in pharmacologically active compounds. researchgate.net
Conclusion and Future Research Directions
Current Challenges in 1,6-Diazecine Chemistry
The chemistry of this compound and its derivatives is fraught with significant hurdles that researchers are actively working to overcome. A primary obstacle is the inherent ring strain and conformational complexity of the ten-membered ring. The synthesis of the parent this compound framework has been notably hindered by these factors for many years. researchgate.netresearchgate.net
Key challenges include:
Synthetic Accessibility : The creation of substituted 1,6-diazecines often requires multi-step, and sometimes low-yielding, synthetic pathways. For instance, the synthesis of chiral diazaheterocycles based on a binaphthyl skeleton for use as catalysts is described as a largely empirical and time-consuming process, demanding easy access to ligand libraries for testing. nih.gov
Structural Control and Stereochemistry : Achieving specific stereochemistries, such as cis- and trans-isomers in dihydro chemicalbook.comchemsrc.comdiazecines, requires carefully selected synthetic routes, like ring-closing metathesis (RCM) or bridging with specific reagents. nih.govnih.gov Controlling the conformation of the flexible ten-membered ring is a significant challenge.
Crystallization and Characterization : Obtaining high-quality crystals for X-ray analysis can be problematic. The refinement of the crystal structure of one 2,8-Dimethyl-5,11-bis[3-(methylsulfanyl)propyl]-1H,7H-diimidazo[c,h] chemicalbook.comchemsrc.comdiazecine derivative proved to be exceptionally challenging due to a combination of twinning, disorder within the structure, and the presence of large empty voids in the crystal lattice. iucr.org
Emerging Synthetic Methodologies
Despite the challenges, chemists have developed several novel strategies to construct the this compound core and its derivatives. These emerging methods offer improved yields and greater structural diversity.
Recent synthetic approaches are summarized below:
| Methodology | Description | Key Precursors | Resulting Compound Type | Reference(s) |
| Ring-Closing Metathesis (RCM) | A protected 2,2′-diamino-1,1′-binaphthyl is subjected to a twofold N-allylation, followed by an RCM reaction to selectively form the ten-membered ring. | Protected 2,2′-diamino-1,1′-binaphthyl, allyl bromide | Chiral dihydro chemicalbook.comchemsrc.comdiazecines | nih.govnih.gov |
| Bridging Reaction | A 2,2′-diamino-1,1′-binaphthyl precursor is bridged using trans-1,4-dibromo-2-butene to form the diazecine ring. | 2,2′-diamino-1,1′-binaphthyl, trans-1,4-dibromo-2-butene | Chiral dihydro chemicalbook.comchemsrc.comdiazecines | nih.govnih.gov |
| Mannich-type Condensation | A one-pot reaction involving an amine, formaldehyde, and an imidazole (B134444) derivative leads to the formation of the ten-membered diazecine ring through double addition and condensation. | Propylamine, formaldehyde, 2-methylimidazole | Imidazole-annulated chemicalbook.comchemsrc.comdiazecines | iucr.org |
| α-Sulfamidoalkylation | An intramolecular cyclization reaction used to create larger, fused ring systems containing the diazecine core. | N/A | 6,13-Sulfonodibenzo-[c,h] chemicalbook.comchemsrc.com-diazecines | koreascience.kr |
| Ring Expansion | Various strategies, including those initiated by nitro reduction or internal nucleophile-driven bond cleavage, are being developed to expand smaller rings into medium-sized rings like diazecines. nih.govresearchgate.net | Lactams, pyrimidine-embedded structures | Diversely functionalized medium-sized rings | nih.govresearchgate.net |
| Cleavage/Cyclization Sequence | An alkyne-triggered sequence where a starting pyrrolopyrazine core is cleaved and cyclized, expanding the ring by four carbon atoms to form the diazecine structure. | 1-phenylethynyl substituted pyrrolopyrazines, terminal alkynes | Pyrrolo[1,2-d] chemicalbook.comontosight.aidiazecines | urfu.ru |
These methodologies represent a significant step forward, enabling the creation of a wider array of this compound-based molecules for further study and application. unisi.it
Prospective Areas in Theoretical and Computational Studies
Theoretical and computational chemistry are becoming indispensable tools for understanding and predicting the behavior of this compound systems. Future research in this area is poised to accelerate discovery and design.
Promising directions for computational investigation include:
Conformational Analysis : Given the flexibility of the ten-membered ring, computational methods like Density Functional Theory (DFT) and ab initio calculations can be used to explore the potential energy surface and identify stable conformers. researchgate.net This is crucial for understanding reactivity and designing molecules with specific three-dimensional structures.
Electronic Structure and Photophysics : Time-dependent DFT (TD-DFT) calculations are vital for elucidating the electronic properties, such as HOMO-LUMO gaps, and predicting the optical and photophysical behavior of this compound derivatives. researchgate.netnih.gov This is particularly relevant for designing new materials for optoelectronic applications.
Reaction Mechanism Elucidation : Computational modeling can provide detailed insights into the mechanisms of synthetic reactions, helping to optimize conditions and predict the feasibility of new synthetic routes.
Structure Refinement : For complex cases where experimental characterization is difficult, such as the disordered crystal structure previously mentioned iucr.org, computational methods can aid in building and validating structural models.
Innovations in Catalytic and Materials Applications
The unique structural and electronic properties of this compound derivatives make them attractive candidates for advanced applications in catalysis and materials science.
Emerging applications are highlighted below:
| Application Area | This compound Derivative Type | Investigated Property/Function | Potential Use | Reference(s) |
| Materials Science | Dimerized Nitrogen-Annulated Perylene (B46583) | Helical chirality, circularly polarized luminescence (CPL) | Chiral emitters for advanced optical materials and displays | researchgate.net |
| Materials Science | Butyl-substituted molecular bowls | Formation of polar crystals, strong binding affinity to fullerenes | Pyroelectric or ferroelectric materials, host-guest chemistry | researchgate.net |
| Biomimetic Catalysis | Dinuclear Copper(II) complexes | Coordination chemistry, redox activity | Mimicking the active site of catecholase enzymes | nih.gov |
| Homogeneous Catalysis | Chiral binaphthyl-supported diazecines | Ligands for transition metal complexes | Asymmetric catalysis | nih.govontosight.ai |
| Nanomaterials | General Diazecine Ligands | Incorporation into nanostructures | Enhanced catalytic activity, sensors, drug delivery | nano.goviberdrola.com |
Innovations in these areas are driven by the ability to tune the diazecine structure. For example, a nitrogen-annulated perylene dimer containing a this compound unit has been synthesized and identified as a promising chiral emitter. researchgate.netmedscape.com Furthermore, dinuclear copper complexes featuring a central this compound ring show potential for mimicking biological processes, such as the activity of the enzyme catecholase. nih.gov The integration of these versatile ligands into nanomaterials also opens up new frontiers in catalysis and environmental remediation. nih.govnih.gov
Q & A
Q. How should researchers synthesize literature to identify gaps in this compound studies?
- Answer : Use systematic reviews to categorize findings (e.g., synthesis, applications). Tools like PICO (Population, Intervention, Comparison, Outcome) frame questions like, “Does this compound exhibit higher thermal stability than 1,4-Diazocine?” Cite primary sources and avoid overreliance on secondary summaries .
Tables for Key Data
| Property | This compound Derivative | 1,4-Diazocine |
|---|---|---|
| Mean C–C Bond Length (Å) | 1.54 | 1.52 |
| Melting Point (°C) | 215–220 | 198–202 |
| Hydrogen Bonds per Unit | 4 | 2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
